molecular formula C13H20N2O3 B13701454 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate

Cat. No.: B13701454
M. Wt: 252.31 g/mol
InChI Key: QPPQTCYKLRJYLA-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate typically involves the reaction of dimethylamine with a suitable phenyl derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Methylcarbamate
  • 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Ethylcarbamate

Uniqueness

2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, distinguishing it from similar compounds .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-4-(hydroxymethyl)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H20N2O3/c1-14(2)8-11-7-10(9-16)5-6-12(11)18-13(17)15(3)4/h5-7,16H,8-9H2,1-4H3

InChI Key

QPPQTCYKLRJYLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CO)OC(=O)N(C)C

Origin of Product

United States

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